molecular formula C9H10ClNO B12331008 8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B12331008
M. Wt: 183.63 g/mol
InChI Key: ITJRVPUULCVICZ-UHFFFAOYSA-N
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Description

8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. Another method includes the esterification of biologically active salicylanilides with N-protected amino acids . Additionally, microwave heating has been used to synthesize pyrimido-oxazepine analogs .

Industrial Production Methods

Industrial production methods for this compound often involve the use of readily available starting materials and efficient catalytic processes. For example, the synthesis of Lorcaserin, a related compound, involves the use of chloro-phenethylamine as a starting material, followed by a series of reactions including Friedel-Crafts alkylation and reductive splitting .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound.

    Reduction: This reaction can be used to modify the oxidation state of the compound.

    Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, Lorcaserin, a related compound, acts as a selective serotonin 5-HT2C receptor agonist, which helps regulate appetite and food intake . The pathways involved in its mechanism of action include the modulation of neurotransmitter release and receptor activation.

Comparison with Similar Compounds

8-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C9H10ClNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2

InChI Key

ITJRVPUULCVICZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)Cl

Origin of Product

United States

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